2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile
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Overview
Description
2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile is a chemical compound with the molecular formula C13H6ClN3O. It is known for its distinctive structure, which includes a furan ring substituted with a 3-chlorophenyl group and a methylene malononitrile moiety. This compound has garnered attention due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile typically involves the condensation of 3-chlorobenzaldehyde with 2-furylmethylenemalononitrile. The reaction is carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile involves its interaction with cellular components. It is believed to act as an alkylating agent, interacting with nucleophiles such as glutathione, sulfur-containing enzymes, proteins, and nucleic acids. This interaction can lead to various biological effects, including cytotoxicity and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzalmalononitrile: Known for its use as a riot control agent (CS gas).
2-Furylmethylenemalononitrile: A precursor in the synthesis of the target compound.
3-Chlorobenzaldehyde: A key starting material in the synthesis.
Uniqueness
2-{[5-(3-Chlorophenyl)-2-furyl]methylene}malononitrile is unique due to its specific substitution pattern and the presence of both furan and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)furan-2-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O/c15-12-3-1-2-11(7-12)14-5-4-13(18-14)6-10(8-16)9-17/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVKECLACFHVHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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